Cellular IDO1 Inhibition: 13 nM IC50 Across Murine and Human Cancer Cell Models
1-Methyl-2-(3,4,5-trimethoxyphenyl)indole inhibits mouse IDO1 transfected in P815 mastocytoma cells with an IC50 of 13 nM, measured via reduction in L-kynurenine by HPLC after 16 hours [1]. In human cellular systems, it demonstrates closely concordant potency: IC50 of 14 nM in IFNγ-stimulated LXF-289 lung adenocarcinoma cells and 16 nM in IFNγ-stimulated A375 melanoma cells, both assessed after 48 hours [2]. For context, reference IDO1 inhibitors in the literature include IDO1-IN-13 (compound 27a) with an enzymatic IC50 of 61.6 nM and a HeLa cellular EC50 of 30 nM, and IDO-IN-11 with a cellular IC50 of 14 nM in HeLa cells—positions 1-methyl-2-(3,4,5-trimethoxyphenyl)indole among the more potent IDO1 inhibitor chemotypes reported [3][4]. Importantly, this compound shows target selectivity over TDO (tryptophan 2,3-dioxygenase), with an IC50 of 5,460 nM against mouse TDO—representing an approximately 420-fold selectivity window for IDO1 over TDO in the P815 cellular assay [5]. This selectivity profile distinguishes it from pan-IDO1/TDO inhibitors and supports pathway-specific experimental designs.
| Evidence Dimension | IDO1 cellular inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1/P815), 14 nM (human LXF-289), 16 nM (human A375) |
| Comparator Or Baseline | IDO1-IN-13: enzymatic IC50 = 61.6 nM, HeLa EC50 = 30 nM; IDO-IN-11: cellular IC50 = 14 nM (HeLa); TDO selectivity: IC50 = 5,460 nM (mouse TDO/P815) |
| Quantified Difference | ~2.3-fold more potent than IDO1-IN-13 (13 vs 30 nM in cellular context); ~420-fold selectivity for IDO1 over TDO |
| Conditions | P815 mastocytoma cells transfected with mouse IDO1, L-Kyn measured by HPLC after 16 h; human LXF-289 and A375 cells stimulated with IFNγ, 48 h incubation |
Why This Matters
The 13–16 nM cellular IDO1 IC50 positions this compound as a validated reference inhibitor for immune-oncology target engagement studies, enabling reproducible comparison against emerging IDO1/TDO dual inhibitors.
- [1] BindingDB BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 = 13 nM, Inhibition of mouse IDO1 transfected in P815 cells. University of Eastern Piedmont / ChEMBL. View Source
- [2] BindingDB BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 = 14 nM (human LXF-289 cells) and 16 nM (human A375 cells). J. Med. Chem. 2020, 63, 3047–3065. View Source
- [3] IDO1-IN-13 (compound 27a): IDO1 IC50 = 61.6 nM, HeLa EC50 = 30 nM. Acetherapeutics / TargetMol compound datasheet. View Source
- [4] IDO-IN-11: IDO inhibitor with IC50s of 0.18 μM (kinase) and 0.014 μM (HeLa cell). Patent WO 2016041489 A1, compound 13. Adooq Bioscience. View Source
- [5] BindingDB BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 = 5,460 nM, Inhibition of mouse TDO transfected in P815 cells. View Source
